1,5-Dimethoxypentane

Description

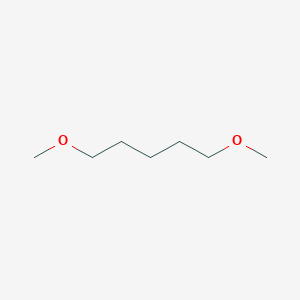

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethoxypentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCBHIFOKVDBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149440 | |

| Record name | 1,5-Dimethoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-89-7 | |

| Record name | 1,5-Dimethoxypentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethoxypentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-DIMETHOXYPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Dimethoxypentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethoxypentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GFM9MVT37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,5-Dimethoxypentane from 1,5-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxypentane, also known as pentamethylene glycol dimethyl ether, is a diether utilized in various chemical applications. Its synthesis from 1,5-pentanediol (B104693) is a fundamental transformation in organic chemistry, primarily achieved through the Williamson ether synthesis. This guide provides an in-depth overview of this synthesis, focusing on the underlying mechanism, experimental protocols, and key reaction parameters.

Core Synthesis Route: The Williamson Ether Synthesis

The most common and effective method for preparing this compound from 1,5-pentanediol is the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two main steps:

-

Deprotonation: A strong base is used to deprotonate both hydroxyl groups of 1,5-pentanediol, forming a dialkoxide.

-

Nucleophilic Attack: The resulting dialkoxide acts as a potent nucleophile, attacking the electrophilic carbon of a methylating agent (e.g., a methyl halide) in a concerted SN2 reaction to form the diether.[2][3][4]

The overall reaction can be represented as follows:

HO-(CH₂)₅-OH + 2 Base + 2 CH₃-X → CH₃O-(CH₂)₅-OCH₃ + 2 Base-H⁺ + 2 X⁻

Where X is a suitable leaving group, typically a halide (I, Br, Cl).

Experimental Design and Key Parameters

Successful synthesis requires careful consideration of the base, methylating agent, solvent, and reaction conditions.

-

Base Selection: A strong base is crucial for the complete deprotonation of the diol. Sodium hydride (NaH) is a common and effective choice as it forms a non-nucleophilic hydride that deprotonates the alcohol, generating hydrogen gas which bubbles out of the reaction, driving the equilibrium forward.[5] Other suitable strong bases include potassium hydride (KH) and various metal amides like lithium diisopropylamide (LDA).[1]

-

Methylating Agent: The choice of methylating agent is critical for an efficient SN2 reaction. Methyl iodide (CH₃I) is highly reactive and often preferred. Methyl bromide (CH₃Br) is also effective. The leaving group ability (I > Br > Cl) influences the reaction rate.

-

Solvent: The reaction is best performed in a polar aprotic solvent.[1] Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are excellent choices as they can solvate the cation of the alkoxide but do not interfere with the nucleophile.[1][4]

Quantitative Data Summary

While specific yields can vary based on the exact conditions and scale, the following table summarizes typical parameters for this type of synthesis.

| Parameter | Reagent/Condition | Molar Ratio (to Diol) | Purpose |

| Starting Material | 1,5-Pentanediol | 1.0 | The diol backbone. |

| Base | Sodium Hydride (NaH) | 2.1 - 2.5 | To ensure complete deprotonation of both hydroxyl groups. |

| Methylating Agent | Methyl Iodide (CH₃I) | 2.1 - 2.5 | To provide the methyl groups and a good leaving group. |

| Solvent | Anhydrous THF or DMF | - | To provide a suitable reaction medium for the SN2 reaction. |

| Temperature | 0 °C to Room Temp. | - | Initial cooling for base addition, then warming to drive the reaction. |

| Reaction Time | 12 - 24 hours | - | To allow the reaction to proceed to completion. |

Yields for this reaction are typically high, often exceeding 80-90% after purification, depending on the purity of reagents and technique.

Detailed Experimental Protocol

The following is a representative laboratory-scale protocol for the synthesis of this compound.

Materials:

-

1,5-Pentanediol (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

-

Methyl Iodide (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen is charged with a suspension of sodium hydride (2.2 eq) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Alkoxide Formation: 1,5-Pentanediol (1.0 eq) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred suspension of sodium hydride via the dropping funnel. The addition rate is controlled to manage the evolution of hydrogen gas. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the dialkoxide.

-

Methylation: The reaction mixture is cooled again to 0 °C. Methyl iodide (2.2 eq) is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred overnight (approximately 12-18 hours).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution to consume any unreacted sodium hydride.

-

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by fractional distillation to yield pure this compound. The boiling point of this compound is approximately 161 °C.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Conclusion

The Williamson ether synthesis is a robust and high-yielding method for the preparation of this compound from 1,5-pentanediol. Careful control of reaction conditions, particularly the exclusion of water and the use of a suitable strong base and polar aprotic solvent, are paramount for achieving high yields and purity. The protocol described provides a solid foundation for researchers to successfully perform this valuable chemical transformation.

References

An In-Depth Technical Guide to the Williamson Ether Synthesis of 1,5-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1,5-dimethoxypentane, a valuable diether in various chemical applications. This document outlines a detailed experimental protocol, presents key quantitative data, and illustrates the underlying reaction mechanism and experimental workflow.

Introduction

The Williamson ether synthesis is a robust and widely employed method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[1][2] This guide details the application of this classical organic reaction to the synthesis of this compound from 1,5-pentanediol. The protocol involves the deprotonation of the diol using a strong base, followed by a double methylation reaction.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Williamson ether synthesis is a two-step process. First, a strong base, such as sodium hydride, is used to deprotonate both hydroxyl groups of 1,5-pentanediol, forming a dialkoxide intermediate.[3] Subsequently, this highly nucleophilic intermediate undergoes a bimolecular nucleophilic substitution (SN2) reaction with a methylating agent, typically methyl iodide, to yield the desired this compound.[4]

References

An In-depth Technical Guide to the Physical Properties of 1,5-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxypentane, an aliphatic diether, serves as a crucial building block and solvent in various chemical syntheses, including applications in pharmaceutical and materials science.[1][2] A thorough understanding of its physical properties is paramount for its effective application, process optimization, and safety in a laboratory and industrial setting. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in different environments and for designing experimental and industrial processes.

| Physical Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [3][4][5] |

| Molecular Weight | 132.20 g/mol | [1][3][4] |

| Boiling Point | 161 °C (lit.) | [1][2] |

| Density | 0.843 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.408 (lit.) | [1][2] |

| Melting Point | Not available | |

| Solubility | Data not readily available | |

| CAS Number | 111-89-7 | [1][6] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physical properties of this compound are outlined below. These protocols are designed to be conducted in a standard laboratory setting.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7]

Methodology: Capillary Method [7][8][9]

-

Apparatus Setup: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid. The test tube is then securely attached to a thermometer.

-

Heating: The assembly is heated in a controlled manner using a heating mantle or an oil bath.

-

Observation: As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.[10] Heating should be continued until a steady stream of bubbles is observed.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][10]

Determination of Density

Density is a fundamental physical property that represents the mass of a substance per unit volume.[11]

Methodology: Pycnometer Method [12]

-

Apparatus: A pycnometer, a glass flask with a precise volume, is used for this measurement.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium.[13]

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is first calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[13]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Shake-Flask Method [14]

-

Preparation: A known volume of a selected solvent (e.g., water, ethanol, diethyl ether) is placed in a flask.

-

Addition of Solute: An excess amount of this compound is added to the solvent.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[14]

-

Separation and Analysis: The solution is allowed to stand, and the undissolved portion is separated from the saturated solution by filtration or centrifugation. The concentration of this compound in the saturated solution is then determined using an appropriate analytical technique, such as gas chromatography (GC).

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the physical properties of this compound.

References

- 1. This compound 98 111-89-7 [sigmaaldrich.com]

- 2. This compound | 111-89-7 [chemicalbook.com]

- 3. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. This compound | Call Wychem 01440 820338 [wychem.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 12. mt.com [mt.com]

- 13. athabascau.ca [athabascau.ca]

- 14. lup.lub.lu.se [lup.lub.lu.se]

1,5-Dimethoxypentane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,5-dimethoxypentane, a diether with potential applications in various research and development sectors. Due to limited publicly available data, this document focuses on its fundamental characteristics, safety, and handling protocols.

Core Properties

Chemical Abstract Service (CAS) Number: 111-89-7[1][2][3]

Molecular Weight: 132.20 g/mol [2][3]

Synonyms: Pentamethylene Glycol Dimethyl Ether, 1,5-Pentanediol Dimethyl Ether[3]

While this compound is noted as a specialty chemical for proteomics research, detailed experimental protocols and its direct involvement in specific signaling pathways are not extensively documented in publicly accessible literature.[2] Its utility is likely as a building block in organic synthesis or as a solvent in specialized applications.[3]

Physicochemical Data

A compilation of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O₂ | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 161 °C | |

| Density | 0.843 g/mL at 25 °C | |

| Refractive Index | n20/D 1.408 | |

| Flash Point | 60 °C (140 °F) - closed cup |

Spectroscopic Information

Conformational analysis of this compound using Raman and infrared spectroscopy indicates that it predominantly exists in a trans conformation in the crystalline solid state. Further spectroscopic data is available through various chemical databases.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a flammable liquid.

GHS Hazard Information:

-

Pictogram: GHS02 (Flame)

-

Signal Word: Warning

-

Hazard Statement: H226 (Flammable liquid and vapor)

Recommended Personal Protective Equipment (PPE):

-

Eyeshields

-

Gloves

-

Multi-purpose combination respirator cartridge (US)

Storage:

Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry and well-ventilated place. Keep away from heat, sparks, and open flame.

Experimental Protocols and Applications in Drug Development

A thorough review of available literature did not yield detailed experimental protocols for the synthesis or specific application of this compound in drug development or its involvement in defined signaling pathways. While it is categorized for use in proteomics research, specific methodologies are not provided in the public domain.[2] Researchers interested in its application would need to develop experimental procedures based on its known chemical properties and in the context of their specific research goals.

Logical Workflow for Chemical Handling

The following diagram illustrates a generalized workflow for the safe handling and use of a chemical like this compound in a research setting.

Caption: A logical workflow for handling chemical reagents in a laboratory setting.

References

Technical Guide: Physicochemical Properties of 1,5-Dimethoxypentane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 1,5-dimethoxypentane (CAS No: 111-89-7), specifically its boiling point and density. This document outlines the standard experimental methodologies for the determination of these properties, intended to support laboratory research and development activities. All quantitative data is presented in a clear, tabular format, and a logical workflow for property determination is provided as a visual diagram.

Introduction

This compound, also known as pentamethylene glycol dimethyl ether, is an aliphatic diether with the chemical formula C7H16O2.[1] Its utility in various chemical processes necessitates accurate data regarding its physical properties. Boiling point and density are fundamental parameters crucial for process design, purification, reaction monitoring, and ensuring the quality and purity of materials in research and manufacturing. This guide serves as a centralized resource for these critical data points and the standardized methods for their verification.

Physicochemical Data

The essential physical properties of this compound are summarized below. The data presented are collated from publicly available scientific literature and chemical supplier specifications.

Table 1: Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 161 °C | At standard atmospheric pressure | [2][3][4] |

| 155 °C | Not specified | [5] | |

| Density | 0.843 g/mL | At 25 °C | [2][3][4] |

| Molecular Weight | 132.20 g/mol | [2][6] | |

| Molecular Formula | C7H16O2 | [1] |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of boiling point and density for a liquid organic compound such as this compound.

Boiling Point Determination via Simple Distillation

This method is suitable for determining the boiling point of a liquid by distillation, a process that also serves to purify the substance.[7][8] It is appropriate when a sufficient quantity of the sample (typically >5 mL) is available.[1][6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (-10 to 200 °C range)

-

Heating mantle or sand bath

-

Boiling chips or magnetic stir bar

-

Clamps and stand

Procedure:

-

Assembly: Assemble the simple distillation apparatus, ensuring all glass joints are securely clamped. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[4]

-

Sample Preparation: Place approximately 10-15 mL of this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.

-

Heating: Begin gently heating the distillation flask. The liquid will start to boil, and its vapor will rise.

-

Equilibrium: As the vapor reaches the thermometer, the temperature reading will rise sharply and then stabilize. This stable temperature, observed when the vapor is continuously condensing on the thermometer bulb and dripping into the condenser, is the boiling point.[8]

-

Data Recording: Record the temperature at which a steady distillation rate (e.g., 1-2 drops per second) is maintained.[8] Also, record the ambient atmospheric pressure, as boiling point is pressure-dependent.[6]

-

Completion: Stop heating once a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

Density Determination via Pycnometer

The pycnometer method is a highly precise technique for determining the density of a liquid by measuring the mass of a precisely known volume.[2][9][10]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Pasteur pipette

Procedure:

-

Calibration (Determination of Pycnometer Volume):

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance (m₀).[5]

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, allowing excess water to exit through the capillary.

-

Place the filled pycnometer in a constant temperature water bath set to the desired temperature (25 °C) to allow for thermal equilibration.

-

Remove the pycnometer, carefully dry the exterior, and weigh it (m₁).

-

Calculate the volume of the pycnometer (V) using the known density of water (ρ_water) at that temperature: V = (m₁ - m₀) / ρ_water.[5]

-

-

Measurement of this compound Density:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with this compound.

-

Repeat the thermal equilibration step in the constant temperature water bath (25 °C).

-

Carefully dry the exterior and weigh the pycnometer filled with the sample (m₂).

-

Calculate the mass of the sample: m_sample = m₂ - m₀.

-

Calculate the density of the sample (ρ_sample) using the formula: ρ_sample = m_sample / V.

-

Visualization of Experimental Workflow

The logical sequence for determining the physicochemical properties of this compound is outlined in the diagram below. This workflow starts with sample acquisition and branches into the parallel determination of boiling point and density, culminating in the final reporting of the characterized properties.

Caption: Workflow for the determination of boiling point and density.

References

- 1. chemconnections.org [chemconnections.org]

- 2. fiveable.me [fiveable.me]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Pycnometers for Precise Density Determination - ERICHSEN [erichsen.de]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vernier.com [vernier.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. che.utah.edu [che.utah.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,5-Dimethoxypentane

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for 1,5-dimethoxypentane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines predicted spectral data, detailed experimental protocols for data acquisition, and a structural correlation diagram.

Predicted NMR Spectral Data

Due to the unavailability of experimentally acquired spectra in public databases, the following ¹H and ¹³C NMR data have been generated using computational prediction tools. These predictions are based on established algorithms and provide a reliable estimation of the spectral parameters.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) at 400 MHz is summarized in the table below. The molecule exhibits symmetry, resulting in three distinct proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 3.36 | Triplet (t) | 4H | 6.5 | a (-CH₂-O-) |

| 3.31 | Singlet (s) | 6H | - | d (-O-CH₃) |

| 1.57 | Quintet (p) | 4H | 6.7 | b (-CH₂-CH₂-O-) |

| 1.38 | Quintet (p) | 2H | 6.6 | c (central -CH₂-) |

Predicted ¹³C NMR Spectral Data

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed in the following table. The symmetry of the molecule leads to four unique carbon signals.

| Chemical Shift (δ, ppm) | Assignment |

| 72.9 | a (-CH₂-O-) |

| 58.5 | d (-O-CH₃) |

| 29.3 | b (-CH₂-CH₂-O-) |

| 22.5 | c (central -CH₂-) |

Experimental Protocols for NMR Data Acquisition

The following section describes a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a liquid sample such as this compound.

Sample Preparation

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy

A 400 MHz NMR spectrometer is used to acquire the proton spectrum. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 seconds, an acquisition time of 4.0 seconds, and a pulse width of 90 degrees. A total of 16 scans are typically co-added to achieve a good signal-to-noise ratio. The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.

¹³C NMR Spectroscopy

The carbon-13 spectrum is acquired on the same 400 MHz spectrometer, operating at a resonance frequency of 100 MHz for ¹³C nuclei. A standard broadband proton-decoupled pulse sequence is employed. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 seconds, an acquisition time of 1.0 second, and a 90-degree pulse width. To obtain a sufficient signal-to-noise ratio, 128 scans are accumulated. An exponential line broadening of 1.0 Hz is applied to the FID prior to Fourier transformation.

Molecular Structure and NMR Correlation Diagram

The following diagram illustrates the chemical structure of this compound with annotations corresponding to the assigned proton and carbon atoms in the NMR data tables.

Caption: Correlation of ¹H and ¹³C NMR assignments with the molecular structure of this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,5-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique utilized to identify functional groups and elucidate the molecular structure of chemical compounds. This guide provides a comprehensive overview of the infrared spectrum of 1,5-dimethoxypentane, a diether that finds applications as a solvent and in chemical synthesis. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and material identification in research and industrial settings. This document presents a detailed analysis of the key spectral features of this compound, a standardized experimental protocol for spectral acquisition, and a visual representation of the experimental workflow.

Molecular Structure of this compound

This compound (C7H16O2) is a saturated acyclic ether. Its structure consists of a central five-carbon pentane (B18724) chain with methoxy (B1213986) groups (-OCH3) at positions 1 and 5. The absence of hydroxyl (-OH) or carbonyl (C=O) groups simplifies its IR spectrum, making the characteristic ether and alkane absorptions the primary features.

Infrared Spectrum Analysis of this compound

The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The following table summarizes the principal absorption bands, their intensities, and the corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2950 - 2850 | Strong | C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups |

| ~1465 | Medium | CH₂ scissoring (bending) |

| ~1385 | Medium | CH₃ symmetric bending |

| ~1115 | Very Strong | C-O-C asymmetric stretching |

| ~1090 | Strong | C-O-C symmetric stretching |

Key Spectral Features:

-

C-H Stretching: The region between 2950 and 2850 cm⁻¹ is dominated by strong absorption bands due to the stretching vibrations of the numerous C-H bonds in the methyl and methylene (B1212753) groups of the pentane chain.

-

C-O-C Stretching: The most prominent and diagnostic feature in the spectrum of this compound is the very strong absorption peak observed at approximately 1115 cm⁻¹. This band is attributed to the asymmetric stretching of the C-O-C ether linkage.[1] For saturated ethers, this peak is typically found in the 1140-1070 cm⁻¹ range.[1] A second, strong absorption band around 1090 cm⁻¹ corresponds to the symmetric C-O-C stretch. The high intensity of these ether bands is a key identifier for this functional group.

-

Fingerprint Region: The region below 1500 cm⁻¹ contains a series of medium-intensity bands corresponding to various C-H bending vibrations (scissoring and symmetric bending), which are characteristic of the molecule's specific structure.

Experimental Protocol for Infrared Spectroscopy of Liquid Samples

The following is a detailed methodology for acquiring the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, a common laboratory instrument.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with a clean sample compartment.

-

This compound (liquid sample).

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

Pasteur pipette or dropper.

-

Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone).

-

Lint-free wipes.

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure using Salt Plates:

-

Background Spectrum Acquisition:

-

Ensure the FTIR spectrometer's sample compartment is empty and clean.

-

Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.

-

-

Sample Preparation:

-

Place one to two drops of this compound onto the center of a clean, dry salt plate using a Pasteur pipette.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder in the FTIR spectrometer.

-

Acquire the infrared spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable solvent and a lint-free wipe.

-

Store the salt plates in a desiccator to prevent damage from moisture.

-

Procedure using Attenuated Total Reflectance (ATR):

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

-

Sample Spectrum Acquisition:

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the infrared spectrum of the sample.

-

-

Data Processing:

-

The software will generate the final spectrum. ATR spectra may sometimes require a correction factor to be directly comparable to transmission spectra.

-

-

Cleaning:

-

Clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent.

-

Experimental Workflow

The logical flow of an IR spectroscopy experiment, from initial setup to final data analysis, is depicted in the following diagram.

Caption: Logical workflow of an Infrared Spectroscopy experiment.

Conclusion

The infrared spectrum of this compound is relatively simple and is dominated by the characteristic absorptions of alkane C-H bonds and, most notably, the strong C-O-C stretching vibrations of the ether functional groups. This technical guide provides the essential spectral data and a standardized experimental protocol to aid researchers and scientists in the confident identification and characterization of this compound. The provided workflow diagram offers a clear and concise visual aid for understanding the experimental process.

References

Unveiling the Molecular Fingerprint: A Technical Guide to the Mass Spectrometry of 1,5-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,5-dimethoxypentane, a diether of interest in various chemical and pharmaceutical contexts. This document details the compound's characteristic fragmentation patterns under electron ionization, presents a standardized experimental protocol for its analysis, and offers visual representations of its fragmentation pathways and the analytical workflow.

Quantitative Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from controlled fragmentation within the mass spectrometer. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant ions, are summarized in the table below. This data is crucial for the identification and quantification of this compound in complex matrices.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 45 | 99.99 | [CH₃OCH₂]⁺ |

| 71 | 65.20 | [C₄H₇O]⁺ |

| 100 | 31.70 | [M - CH₃OH]⁺• |

| 58 | 18.00 | [C₃H₆O]⁺• |

| 41 | 11.10 | [C₃H₅]⁺ |

Data sourced from experimental Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Experimental Protocol for GC-MS Analysis

The following protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

2.1. Sample Preparation:

Prepare a dilute solution of this compound in a high-purity volatile solvent such as methanol (B129727) or dichloromethane. The concentration should be optimized to avoid detector saturation, typically in the range of 1-10 µg/mL.

2.2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in split mode with a high split ratio (e.g., 50:1) to handle the sample concentration.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.[2]

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 35-300.

-

Solvent Delay: A suitable solvent delay should be implemented to prevent the solvent peak from damaging the detector.

Visualizing Fragmentation and Workflow

3.1. Proposed Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is primarily driven by the cleavage of bonds alpha to the ether oxygen atoms, a common fragmentation mechanism for ethers.[3][4] The resulting carbocations are relatively stable and give rise to the prominent peaks observed in the mass spectrum.

Caption: Proposed electron ionization fragmentation pathway of this compound.

3.2. Experimental Workflow for GC-MS Analysis

The general workflow for analyzing this compound using GC-MS involves several sequential steps, from sample introduction to data analysis. This systematic process ensures reproducible and reliable results.

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

- 1. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,5-dimethoxypentane. Due to the limited availability of experimental data in publicly accessible literature, this guide also details the standard experimental protocols for determining these essential properties and discusses estimation methods.

Introduction to this compound

This compound (CAS No. 111-89-7) is an aliphatic diether with the chemical formula C₇H₁₆O₂.[1][2][3][4] Its structure consists of a pentane (B18724) chain with methoxy (B1213986) groups at the 1 and 5 positions. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[5] The physical properties of ethers, such as their boiling points and solubility, are influenced by their molecular structure, particularly the C-O-C linkage.[5] While the C-O bonds are polar, leading to a net dipole moment, the lack of hydrogen bonding between ether molecules results in lower boiling points compared to alcohols of similar molecular weight.[5]

Physicochemical and Thermodynamic Data

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1][2][3][4] |

| Molecular Weight | 132.20 g/mol | [2][3][4] |

| CAS Number | 111-89-7 | [1][2][3][4] |

| Boiling Point | 161 °C (at 1 atm) | [6] |

| Density | 0.843 g/mL (at 25 °C) | [6] |

| Refractive Index | n20/D 1.408 | [6] |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Remarks |

| Standard Enthalpy of Formation (ΔHf°) | Data not available in searched literature. | Can be determined experimentally via combustion calorimetry. |

| Standard Molar Entropy (S°) | Data not available in searched literature. | Can be determined from heat capacity measurements from near 0 K. |

| Molar Heat Capacity (Cp) | Data not available in searched literature. | Can be measured using differential scanning calorimetry. |

| Gibbs Energy of Hydration (ΔhydG°) | Determined | The Gibbs energy of hydration at 298.15 K and 0.1 MPa has been determined.[6] Specific values are reported in Plyasunov, A.V., et al. (2006). |

| Antoine Constants | Determined | The Antoine constants for vapor pressure correlation have been determined.[6] Specific values are reported in Plyasunov, A.V., et al. (2006). |

Experimental Protocols for Thermodynamic Property Determination

For researchers requiring precise thermodynamic data for this compound, direct experimental measurement is the most reliable approach. The following sections detail the standard methodologies for determining the key thermodynamic properties.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔHc°).

Experimental Workflow for Bomb Calorimetry

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb." The bomb is then sealed and pressurized with a surplus of pure oxygen.

-

Calorimetry: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is then ignited electrically.

-

Data Acquisition: The temperature of the water is monitored and recorded at regular intervals as it rises due to the heat released by the combustion. The final, maximum temperature is used to calculate the temperature change (ΔT).

-

Calculation of Enthalpy of Combustion: The total heat released during combustion is calculated using the heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) and the measured temperature change. After making corrections for the heat of ignition and any side reactions, the standard enthalpy of combustion per mole of this compound is determined.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated using Hess's Law. The balanced chemical equation for the combustion of this compound is: C₇H₁₆O₂(l) + 10.5 O₂(g) → 7 CO₂(g) + 8 H₂O(l) The standard enthalpy of formation is calculated as: ΔHf°(C₇H₁₆O₂) = [7 * ΔHf°(CO₂) + 8 * ΔHf°(H₂O)] - ΔHc°(C₇H₁₆O₂)

Differential Scanning Calorimetry (DSC) is a common and accurate method for determining the heat capacity of liquids.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion.

-

Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement Procedure: The heat capacity is determined by a three-step process:

-

An initial baseline scan is performed with both the sample and reference pans empty.

-

A scan is run with a standard material (e.g., sapphire) in the sample pan.

-

A final scan is run with the this compound sample in the sample pan.

-

-

Data Analysis: The heat flow difference between the sample and the reference is measured as a function of temperature. The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard material at the same temperature.

The absolute standard molar entropy of a substance at a given temperature (typically 298.15 K) is determined by measuring its heat capacity from a temperature close to absolute zero (0 K) up to the desired temperature.

Methodology:

-

Low-Temperature Heat Capacity Measurement: The heat capacity of the solid phase of this compound is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point.

-

Enthalpy of Fusion Measurement: The enthalpy of fusion (ΔHfus) is measured at the melting point (Tm), typically using DSC.

-

Liquid-Phase Heat Capacity Measurement: The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

-

Calculation of Entropy: The standard molar entropy at 298.15 K is calculated by integrating the heat capacity data and adding the entropy changes associated with any phase transitions: S°(298.15 K) = ∫₀Tm (Cp,solid/T) dT + ΔHfus/Tm + ∫Tm298.15 (Cp,liquid/T) dT The integral from 0 K to the lowest measurement temperature is typically estimated using the Debye extrapolation.

Estimation of Thermodynamic Properties

In the absence of experimental data, thermodynamic properties of aliphatic ethers can be estimated using quantitative structure-property relationship (QSPR) models.[7][8] These methods use molecular descriptors derived from the chemical structure to predict properties like boiling point and enthalpy of vaporization.[7][8] While providing valuable approximations, these estimated values should be used with caution and are not a substitute for experimental data for high-precision applications.

Conclusion

This technical guide has summarized the known physicochemical properties of this compound and highlighted the current gap in publicly available experimental thermodynamic data. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary data for applications in drug development, chemical process design, and fundamental scientific research. The accurate determination of properties such as enthalpy of formation, heat capacity, and entropy is crucial for understanding the chemical behavior and energy landscape of this compound.

References

- 1. Pentane, 1,5-dimethoxy- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | 111-89-7 [chemicalbook.com]

- 7. PREDICTION OF PHYSICAL AND THERMODYNAMIC PROPERTIES OF ALIPHATIC ETHERS FROM MOLECULAR STRUCTURES BY MULTIPLE LINEAR REGRESSION | Journal of the Chilean Chemical Society [jcchems.com]

- 8. [PDF] PREDICTION OF PHYSICAL AND THERMODYNAMIC PROPERTIES OF ALIPHATIC ETHERS FROM MOLECULAR STRUCTURES BY MULTIPLE LINEAR REGRESSION | Semantic Scholar [semanticscholar.org]

Conformational Landscape of 1,5-Dimethoxypentane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dimethoxypentane (DMP), a simple diether, serves as a fundamental model for understanding the conformational preferences of more complex polyether chains, which are integral to various fields, including materials science and medicinal chemistry. The conformational flexibility of the C-C-C-C backbone, coupled with the influence of the terminal methoxy (B1213986) groups, gives rise to a complex potential energy surface with multiple local minima. This technical guide provides a comprehensive overview of the conformational analysis of this compound, synthesizing available experimental data and insights from computational studies on homologous 1,n-dimethoxyalkanes. We present a detailed examination of the stable conformers, the methodologies employed for their characterization, and the underlying stereoelectronic effects that govern their relative energies.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements, is therefore a cornerstone of modern chemical and pharmaceutical research. For flexible molecules like this compound, rotation around single bonds leads to a variety of conformers, each with a distinct energy level. The relative populations of these conformers at equilibrium dictate the macroscopic properties of the substance.

Understanding the conformational behavior of this compound is particularly relevant for its use as a model compound for polyethers. The interplay of steric and electronic effects, such as the gauche effect, in these systems can lead to non-intuitive conformational preferences that have significant implications for their function. This guide will delve into the known conformational features of this compound and its analogues, providing a foundational understanding for researchers working with polyether-containing molecules.

Conformational Isomers of this compound

The conformational landscape of this compound is primarily defined by the dihedral angles of the C-O-C-C, O-C-C-C, and C-C-C-C bonds. The key rotations that determine the overall shape of the molecule are around the three central C-C bonds. Adopting the common nomenclature where 't' denotes a trans conformation (dihedral angle of approximately 180°) and 'g' represents a gauche conformation (dihedral angle of approximately ±60°), we can describe the principal conformers of the pentane (B18724) backbone.

While specific experimental and computational data for the complete conformational profile of this compound in the liquid or gaseous phase are limited in the literature, studies on the homologous series of 1,n-dimethoxyalkanes provide valuable insights. In the crystalline solid state, vibrational spectroscopy has shown that this compound exists in an all-trans (ttt) conformation.[1] This extended conformation minimizes steric hindrance. However, in the liquid and gas phases, a multitude of conformers are expected to coexist in equilibrium.

Based on computational studies of shorter and longer 1,n-dimethoxyalkanes, the following conformers are anticipated to be the most stable for this compound:

-

ttt (trans-trans-trans): The all-extended, lowest energy conformer, expected to be prevalent in non-polar environments.

-

tgt (trans-gauche-trans): A conformer with a single gauche interaction in the central C-C bond.

-

tgg (trans-gauche-gauche): A conformer with two adjacent gauche interactions.

-

gtg (gauche-trans-gauche): A conformer with two gauche interactions separated by a trans bond.

-

ggg (gauche-gauche-gauche): A more compact conformer with three gauche interactions.

The relative energies and populations of these conformers are influenced by a delicate balance of steric repulsion and stabilizing stereoelectronic effects, such as the gauche effect, which can favor gauche arrangements of electronegative substituents.

Quantitative Conformational Data (from Homologous Series)

Due to the lack of specific published data for this compound, the following table summarizes representative calculated conformational energies and dihedral angles for a closely related homologue, 1,4-dimethoxybutane (B78858) (CH₃O(CH₂)₄OCH₃), which illustrates the typical energy differences and geometries. These values are derived from ab initio and density functional theory (DFT) calculations on similar systems.

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (C-C-C-C) (degrees) |

| tttt | All-trans | 0.00 | ~180, ~180, ~180 |

| tgtt | One gauche C-C bond | ~0.5 - 0.8 | ~180, ~60, ~180 |

| gtgt | Two gauche C-C bonds | ~1.0 - 1.5 | ~60, ~180, ~60 |

| ttgt | One gauche C-C bond (symmetrical) | ~0.5 - 0.8 | ~180, ~180, ~60 |

| tggt | Two adjacent gauche C-C bonds | ~1.2 - 1.8 | ~180, ~60, ~60 |

Note: The data presented in this table is illustrative and based on computational studies of homologous 1,n-dimethoxyalkanes. The exact values for this compound may vary.

Experimental and Computational Methodologies

The conformational analysis of flexible molecules like this compound relies on a synergistic combination of experimental spectroscopic techniques and theoretical computational methods.

Experimental Protocols

3.1.1. Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy is a powerful tool for identifying the conformational state of molecules, particularly in the solid state where a single conformation often predominates.

-

Methodology:

-

Sample Preparation: For solid-state analysis, the sample is typically cooled to a crystalline state. For liquid-phase analysis, the neat liquid is used.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer are used to acquire the spectra.

-

Data Acquisition:

-

FTIR: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Raman: The Raman spectrum is excited using a laser source (e.g., Nd:YAG laser at 1064 nm) and recorded over a similar spectral range.

-

-

Analysis: The observed vibrational frequencies are compared with those predicted by computational methods for different conformers. The absence of certain bands in the solid-state spectrum compared to the liquid-phase spectrum can indicate the "freezing out" of higher-energy conformers upon crystallization.

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed information about the time-averaged conformation of molecules in solution.

-

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer is used.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are performed to assign all proton and carbon signals and to identify through-space proximities between protons.

-

-

Analysis:

-

Coupling Constants (³JHH): The vicinal proton-proton coupling constants are measured from the ¹H NMR spectrum. These values are related to the dihedral angle between the coupled protons via the Karplus equation. By comparing experimental coupling constants with those predicted for different conformers, the relative populations of these conformers in solution can be estimated.

-

NOESY: The presence of cross-peaks in a NOESY spectrum indicates that two protons are close in space (typically < 5 Å), which can help to distinguish between different folded and extended conformers.

-

-

Computational Protocols

Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and to predict the geometries and relative energies of its conformers.

-

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields.

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their energies are calculated at a higher level of theory, typically using ab initio methods (e.g., Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31G(d,p) or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated for each optimized conformer and compared with experimental data.

-

Visualizing Conformational Relationships

The relationships between the different conformers of this compound can be visualized as a network of interconverting states. The following diagrams, generated using the DOT language, illustrate these relationships and a typical experimental workflow.

Conclusion

The conformational analysis of this compound reveals a molecule with a preference for an extended all-trans conformation in the solid state, while existing as a dynamic equilibrium of multiple conformers in the liquid and gaseous phases. Although specific quantitative data for this compound remains an area for further investigation, a comprehensive understanding can be constructed through the lens of studies on homologous 1,n-dimethoxyalkanes. The interplay of steric and stereoelectronic effects governs the relative stabilities of the trans and gauche conformers. A combined approach of experimental spectroscopy (NMR, Raman, IR) and high-level computational chemistry is essential for a thorough characterization of the conformational landscape of this and other flexible polyether systems. The methodologies and principles outlined in this guide provide a robust framework for researchers and professionals in drug development and materials science to approach the conformational analysis of complex molecules.

References

Technical Guide: Solubility of 1,5-Dimethoxypentane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Dimethoxypentane (CAS No. 111-89-7), also known as pentamethylene glycol dimethyl ether, is an aliphatic diether.[1][2][3] Its molecular structure, consisting of a five-carbon chain flanked by two methoxy (B1213986) groups, imparts properties that make it a subject of interest as a potential solvent or component in various chemical formulations. Understanding its solubility in a range of organic solvents is critical for its application in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination.

Molecular Structure: CH₃O(CH₂)₅OCH₃

Theoretical Principles of Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4][5] The key intermolecular forces at play for this compound are London dispersion forces and dipole-dipole interactions. The ether oxygen atoms can also act as hydrogen bond acceptors.[4][6][7]

The solubility of this compound in a given organic solvent can be predicted by comparing their polarities and hydrogen bonding capabilities. As a diether, this compound is expected to be a relatively nonpolar to weakly polar aprotic solvent.

References

- 1. This compound 98 111-89-7 [sigmaaldrich.com]

- 2. This compound | C7H16O2 | CID 8145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ethers | Research Starters | EBSCO Research [ebsco.com]

Commercial Availability and Technical Guide to 1,5-Dimethoxypentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 1,5-dimethoxypentane. Additionally, it outlines a representative synthesis methodology and general purification and quality control protocols relevant to its use in a research and development setting.

Commercial Availability and Suppliers

This compound is readily available from a number of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in various purities and quantities, suitable for laboratory-scale synthesis and other specialized applications. The primary use of this compound is as a specialty solvent or a building block in organic synthesis.

Below is a summary of prominent suppliers and their available product specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Notes |

| TCI America | D2857 / 111-89-7 | >97.0% (GC)[1] | 5g, 25g | For laboratory use only.[2] |

| Wychem | D315 / 111-89-7 | Not specified | Inquiry required | Used in pharmaceutical and electronics applications.[3] |

| Santa Cruz Biotechnology | sc-239108 / 111-89-7 | Not specified | Inquiry required | For research use only.[4] |

| Sigma-Aldrich | 544469 / 111-89-7 | 98% | Discontinued | This product is listed as discontinued, but historical data is available. |

Table 2: Key Technical Specifications of this compound

| Property | Value | Source |

| CAS Number | 111-89-7 | [1][4] |

| Molecular Formula | C₇H₁₆O₂ | [1][4] |

| Molecular Weight | 132.20 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid[1] | TCI |

| Purity (GC) | >97.0%[1] | TCI |

| Boiling Point | 161 °C (lit.) | Sigma-Aldrich |

| Density | 0.843 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.408 (lit.) | Sigma-Aldrich |

| Flash Point | 60 °C (140 °F) - closed cup | Sigma-Aldrich |

| InChI Key | NFCBHIFOKVDBCJ-UHFFFAOYSA-N | [1] |

| SMILES | COCCCCCOC | [1] |

Experimental Protocols

Representative Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general representation and may require optimization.

Reaction:

2 CH₃I + HO(CH₂)₅OH + 2 NaH → CH₃O(CH₂)₅OCH₃ + 2 NaI + 2 H₂

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

-

Alkoxide Formation: A solution of 1,5-pentanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.

-

Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. After the addition is complete, the mixture is stirred at room temperature overnight or gently refluxed for several hours to drive the reaction to completion.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation under atmospheric or reduced pressure.

General Purification of Ethers

Ethers are susceptible to peroxide formation upon storage, especially when exposed to air and light. It is crucial to test for and remove peroxides before use, particularly before distillation.

Materials:

-

Potassium iodide (KI) solution or peroxide test strips

-

Acidified ferrous sulfate solution (for peroxide removal)

-

Anhydrous calcium chloride or molecular sieves (for drying)

Procedure:

-

Peroxide Test: A small sample of the ether is shaken with an aqueous solution of potassium iodide. A yellow to brown color indicates the presence of peroxides. Alternatively, commercially available peroxide test strips can be used.

-

Peroxide Removal (if necessary): The ether is shaken with an equal volume of a freshly prepared acidified ferrous sulfate solution. The layers are separated, and the ether is washed with water.

-

Drying: The ether is dried over a suitable drying agent such as anhydrous calcium chloride or molecular sieves.

-

Distillation: For high purity, the ether can be distilled from sodium metal or lithium aluminum hydride to remove residual water and peroxides. Caution: Distillation of ethers containing peroxides can lead to violent explosions.

Quality Control and Analytical Methods

The purity of this compound can be assessed using standard analytical techniques.

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5).

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium or Nitrogen.

This method will allow for the determination of the purity of the final product and the identification of any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of this compound and to identify any structural isomers or impurities.

Visualizations

Sourcing and Quality Control Workflow for this compound

The following diagram illustrates a logical workflow for sourcing and ensuring the quality of this compound for research and development purposes.

Caption: Workflow for Sourcing and Quality Control of this compound.

Hypothetical Synthesis Pathway

The following diagram illustrates the general Williamson ether synthesis reaction for producing this compound from 1,5-pentanediol.

Caption: Williamson Ether Synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: 1,5-Dimethoxypentane and Derivatives as Electrolyte Solvents for Lithium Batteries

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for the electrochemical properties and applications of 1,5-dimethoxypentane as a primary solvent in electrolyte solutions did not yield specific quantitative data or detailed experimental protocols. The following application notes and protocols are therefore based on published research for the closely related fluorinated derivative, fluorinated this compound (FDMP), and other similar ether-based solvents to serve as a representative example and guide for experimental design. The data presented should be considered illustrative for these related compounds and not directly transferable to this compound.

Introduction: Ether-Based Solvents for High-Performance Lithium Batteries

The development of next-generation lithium batteries, particularly lithium metal batteries (LMBs), necessitates innovative electrolyte formulations that can ensure high energy density, long cycle life, and enhanced safety. Ether-based solvents are a promising class of materials due to their inherent reductive stability towards lithium metal. However, their application has been traditionally limited by poor oxidative stability at high voltages.

Recent research has focused on molecular design strategies to overcome these limitations. By modifying the carbon chain length and incorporating fluorine atoms, researchers have synthesized novel ether solvents with improved electrochemical properties. This document provides an overview of the application of fluorinated this compound (FDMP) and related ether solvents in lithium-based electrolytes, offering insights into their performance and detailed protocols for their evaluation.

Data Presentation: Physicochemical and Electrochemical Properties

The following tables summarize the key performance metrics of electrolytes based on fluorinated this compound (FDMP) and other relevant ether solvents as reported in the literature.

Table 1: Physicochemical Properties of Ether Solvents and Electrolytes

| Solvent/Electrolyte | Boiling Point (°C) | Ionic Conductivity (mS cm⁻¹) | Li⁺ Transference Number (t⁺) | Viscosity (cP) | Density (g mL⁻¹) |

| 1 M LiFSI/DME | - | 21.9 | 0.39 | 0.58 | 0.966 |

| 1 M LiFSI/DMB | 135 | 3.8 | 0.45 | 2.7 | 0.951 |

| 1 M LiFSI/FDMB | 150 | 3.5 | 0.48 | 5.0 | 1.25 |

Note: DME (1,2-dimethoxyethane), DMB (1,4-dimethoxybutane), FDMB (fluorinated 1,4-dimethoxybutane). Data extracted from a study on fluorinated ether electrolytes.[1]

Table 2: Electrochemical Performance of Ether-Based Electrolytes

| Electrolyte | Avg. Li Metal CE | Cycles to >99% CE | Oxidative Stability (V) | Li Stripping/Deposition Overpotential (mV) |

| 1 M LiFSI/DME | Unstable | - | - | ~10 |

| 1 M LiFSI/DMB | ~98.8% | >10 | - | ~20 |

| 1 M LiFSI/FDMB | >99% | < 5 | >6.5 | ~40 |

| 1 M LiFSI/FDMP | ~99% | < 2 | >6.5 | - |

Note: CE (Coulombic Efficiency), FDMP (fluorinated this compound). Data extracted from a study on fluorinated ether electrolytes.[1]

Table 3: Full Cell Cycling Performance (Li || NMC)

| Electrolyte | Cathode | Capacity Retention | Average CE |

| 1 M LiFSI/DME | NMC | Rapid failure (<20 cycles) | - |

| 1 M LiFSI/DMB | NMC | ~50 cycles | - |

| 1 M LiFSI/FDMB | NMC | 90% after 420 cycles | >99.98% |

Note: NMC (Nickel Manganese Cobalt Oxide). Data extracted from a study on fluorinated ether electrolytes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate novel electrolyte solvents like this compound.

Electrolyte Preparation

Objective: To prepare a single-salt, single-solvent electrolyte for electrochemical testing.

Materials:

-

Solvent: this compound (or derivative), battery grade, water content < 20 ppm.

-

Lithium Salt: Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade.

-

Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm.

-

Magnetic stirrer and stir bars.

-

Volumetric flasks and pipettes.

Protocol:

-

Dry all glassware in a vacuum oven at 120°C for at least 12 hours and transfer to the glovebox.

-

Inside the glovebox, measure the required amount of LiFSI salt to prepare a 1 M solution.

-

Add the LiFSI salt to a volumetric flask.

-

Add a small amount of the this compound solvent to dissolve the salt.

-

Once the salt is fully dissolved, add the solvent up to the calibration mark of the flask.

-

Stir the solution for several hours to ensure homogeneity.

-

Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly (Li || Cu for CE Measurement)

Objective: To assemble a half-cell to evaluate the Coulombic efficiency of lithium plating/stripping.

Materials:

-

CR2032 coin cell components (casings, spacers, springs).

-

Lithium metal foil (anode).

-

Copper foil (working electrode).

-

Celgard separator.

-

Prepared electrolyte.

-

Crimping machine.

Protocol:

-

Cut the lithium metal and copper foil into discs of the appropriate size (e.g., 15 mm diameter for Li, 16 mm for Cu).

-

Cut the separator into slightly larger discs (e.g., 19 mm).

-

Inside the glovebox, place the copper disc in the center of the negative cell casing.

-

Add a few drops of the electrolyte to wet the surface of the copper.

-

Place the separator on top of the wetted copper foil.

-

Add a few more drops of electrolyte to the separator.

-

Place the lithium metal disc on the separator.

-

Place a spacer and then the spring on top of the lithium.

-

Carefully place the positive cell casing on top.

-